Octadec-17-YN-1-OL
Overview
Description
Octadec-17-YN-1-OL: is a long-chain fatty alcohol with the molecular formula C18H34O 17-octadecyn-1-ol . This compound is characterized by the presence of a triple bond between the 17th and 18th carbon atoms in its carbon chain, making it an acetylenic alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Lithium (Trimethylsilyl)acetylide: This method involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols.
Copper (II)-Catalyzed Eglinton Coupling: This method is used to obtain diacetylene-modified alkane-1,ω-diols.
Industrial Production Methods: The industrial production methods for octadec-17-yn-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-17-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in this compound can be reduced to form octadecan-1-ol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Octadec-17-ynoic acid.
Reduction: Octadecan-1-ol.
Substitution: Esters or ethers depending on the reagents used.
Scientific Research Applications
Chemistry:
- Octadec-17-yn-1-ol is used as an intermediate in the synthesis of complex molecules, including bolaamphiphiles and other long-chain fatty alcohol derivatives .
Biology and Medicine:
- It is used in the study of lipid metabolism and as a model compound for investigating the biological activity of long-chain fatty alcohols .
Industry:
Mechanism of Action
The mechanism of action of octadec-17-yn-1-ol involves its interaction with various molecular targets, including enzymes involved in lipid metabolism. It acts as an inhibitor of cytochrome P450 isozymes, which are involved in the catalysis of organic substances . This inhibition can affect various metabolic pathways, including those related to fatty acid metabolism.
Comparison with Similar Compounds
Octadec-17-ynoic acid: An acetylenic fatty acid with a similar structure but with a carboxylic acid group instead of a hydroxyl group.
Heptadec-16-yn-1-ol: A similar compound with a triple bond between the 16th and 17th carbon atoms.
Uniqueness: Octadec-17-yn-1-ol is unique due to its specific position of the triple bond and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
octadec-17-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQPLALTVMKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529365 | |
Record name | Octadec-17-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87640-08-2 | |
Record name | Octadec-17-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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